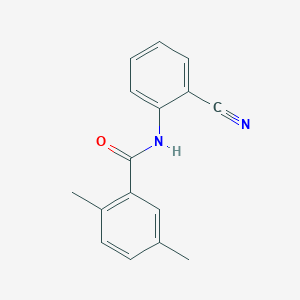

N-(2-cyanophenyl)-2,5-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-12(2)14(9-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAIBMOSAWXWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358937 | |

| Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702648-69-9 | |

| Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Cyanophenyl 2,5 Dimethylbenzamide

Established Synthetic Routes to N-(2-Cyanophenyl)-2,5-Dimethylbenzamide

The principal and most established method for synthesizing this compound involves the coupling of a 2,5-dimethylbenzoyl derivative with 2-aminobenzonitrile (B23959). This can be achieved through several reliable amidation protocols.

Amidation Reactions for Benzamide (B126) Formation

The final step in the synthesis of this compound is the formation of the amide linkage. A common and efficient method is the reaction of 2,5-dimethylbenzoyl chloride with 2-aminobenzonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general procedure involves dissolving 2-aminobenzonitrile in a suitable anhydrous solvent, such as dichloromethane (B109758) or toluene. nanobioletters.com An appropriate base, for instance, triethylamine (B128534) or pyridine, is added to the solution. Subsequently, 2,5-dimethylbenzoyl chloride, dissolved in the same solvent, is added dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature for several hours to ensure completion. nanobioletters.com Work-up usually involves washing the organic layer with dilute acid and brine, followed by drying and solvent evaporation to yield the crude product, which can be further purified by recrystallization or column chromatography.

Alternatively, direct condensation of 2,5-dimethylbenzoic acid with 2-aminobenzonitrile can be accomplished using various coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) can facilitate this transformation. nih.gov

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors: 2-aminobenzonitrile and a suitable derivative of 2,5-dimethylbenzoic acid.

2-Aminobenzonitrile, also known as anthranilonitrile, is a readily available starting material but can also be synthesized through various methods. One common laboratory-scale synthesis involves the dehydration of anthranilamide (2-aminobenzamide). This can be achieved using dehydrating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). For instance, reacting anthranilamide with PCl₅ in a solvent like ethylene (B1197577) chloride, followed by hydrolysis, yields 2-aminobenzonitrile. google.com

Another route to 2-aminobenzonitrile is the reduction of 2-nitrobenzonitrile. This transformation can be effectively carried out using reducing agents such as zinc dust in a hydrochloric acid medium. google.com The reaction is typically performed at room temperature, followed by neutralization and extraction to isolate the product. google.com

2,5-Dimethylbenzoic acid is the second key precursor. For the purpose of amidation, it is often converted to a more reactive derivative, most commonly the acyl chloride. The synthesis of 2,5-dimethylbenzoyl chloride is typically achieved by reacting 2,5-dimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The reaction with thionyl chloride is a well-established method, often performed by heating the mixture under reflux. google.compatsnap.com The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). After the reaction is complete, excess thionyl chloride is removed by distillation, often under reduced pressure, to afford the crude 2,5-dimethylbenzoyl chloride, which can be used in the subsequent amidation step without further purification. nanobioletters.com Patents describe industrial-scale production methods that involve controlled, staged heating to optimize yield and purity. google.compatsnap.com

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,5-Dimethylbenzoic acid | Thionyl chloride | - | - | Reflux | 2,5-Dimethylbenzoyl chloride | >98 | google.compatsnap.com |

| Anthranilamide | Phosphorus pentachloride | - | Ethylene chloride | 25-30 °C, then hydrolysis | 2-Aminobenzonitrile | ~82 | google.com |

| 2-Nitrobenzonitrile | Zinc dust | Hydrochloric acid | Toluene | 20-30 °C, then neutralization | 2-Aminobenzonitrile | 95 | google.com |

| 2-Aminobenzonitrile | 2,5-Dimethylbenzoyl chloride | Triethylamine | Dichloromethane | 0 °C to RT, 8 hrs | This compound | - | nanobioletters.com |

One-Pot Synthetic Strategies and Efficiency Enhancements

A plausible one-pot approach for the target compound could involve the in-situ generation of 2,5-dimethylbenzoyl chloride from 2,5-dimethylbenzoic acid and a chlorinating agent, followed by the addition of 2-aminobenzonitrile to the same reaction vessel. This would eliminate the need to isolate the often moisture-sensitive acyl chloride intermediate.

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis continually seeks milder, more efficient, and environmentally benign methods for amide bond formation. While specific research on novel catalysts for the synthesis of this compound is limited, general advancements in catalysis for N-arylamide synthesis are applicable.

Heterogeneous catalysts, such as copper oxide nanoparticles supported on porous carbon materials (CuO/PCM), have been shown to be effective for the synthesis of N-arylamides from aldoximes and aryl halides. nih.gov This approach offers the advantage of easy catalyst recovery and reuse. nih.gov Another strategy involves the use of iodine-alumina as a catalyst for the decomposition of benzoylthioureas to benzamides under solvent-free microwave irradiation, presenting a green chemistry approach. researchgate.net

Furthermore, palladium-catalyzed carbonylative cross-coupling reactions represent a sophisticated method. For example, the formation of electrophilic aroyl dimethylaminopyridinium salts from aryl halides and carbon monoxide can serve as potent intermediates for the synthesis of benzamides. nih.govresearchgate.net Adapting such a strategy could involve the coupling of a halogenated derivative of 2,5-dimethylbenzene with 2-aminobenzonitrile in the presence of a suitable palladium catalyst and a carbon monoxide source.

These novel approaches, while not yet established for the specific synthesis of this compound, represent the forefront of research in amide synthesis and offer potential future routes to this and related compounds with improved efficiency and sustainability.

| Precursor 1 | Precursor 2 | Catalyst System | Key Features | Potential Application | Reference |

| Aldoximes | Aryl Halides | CuO/Porous Carbon | Heterogeneous, recyclable catalyst | Synthesis of N-arylamides | nih.gov |

| Benzoylthioureas | - | Iodine-Alumina | Solvent-free, microwave-assisted | Greener synthesis of N-substituted benzamides | researchgate.net |

| Aryl Halides | Carbon Monoxide | Palladium complex/DMAP | Forms highly reactive aroyl-DMAP intermediate | Controlled synthesis of complex benzamides | nih.govresearchgate.net |

Metal-Catalyzed Coupling Reactions for Amide Bond Formation

The formation of the crucial amide bond in this compound is frequently accomplished using metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium-catalyzed reactions are particularly prominent in this area. syr.edu These methods offer an efficient alternative to traditional amide synthesis, which often requires harsh reagents like acid chlorides. organic-chemistry.org

A common approach involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide) with an amine. syr.edu For the synthesis of this compound, this would typically involve reacting 2,5-dimethylbenzoyl chloride or a related derivative with 2-aminobenzonitrile. Alternatively, palladium-catalyzed C-C coupling of aryl halides with isocyanides presents another efficient route to amides. organic-chemistry.org The general mechanism for these transformations initiates with the oxidative addition of the aryl halide to a palladium(0) complex. syr.edu This is followed by a series of steps, including ligand exchange and reductive elimination, to yield the final amide product. syr.eduorganic-chemistry.org

The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Optimization studies have shown that catalysts like PdCl2, often paired with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), are effective. organic-chemistry.org The use of bidentate ligands can be advantageous as they prevent the formation of certain intermediate complexes that might slow down the reaction. syr.edu

Table 1: Key Components in Palladium-Catalyzed Amide Synthesis

| Component | Examples | Role in Reaction | Citation |

|---|---|---|---|

| Catalyst | PdCl₂, Pd(OAc)₂ | Facilitates the cross-coupling reaction. | organic-chemistry.orgacs.org |

| Ligand | PPh₃, Bidentate Phosphines | Stabilizes the metal center and influences reactivity and selectivity. | syr.eduorganic-chemistry.org |

| Base | CsF, K₂CO₃ | Activates the amine or isocyanide component. | organic-chemistry.orgresearchgate.net |

| Solvent | DMSO/H₂O, Toluene | Provides the medium for the reaction. | organic-chemistry.orgresearchgate.net |

Green Chemistry Principles in Synthesis Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzamide derivatives to enhance sustainability. researchgate.netresearchgate.net These efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. One such approach involves the direct condensation of carboxylic acids and amines using reusable solid acid catalysts, such as zirconium chloride immobilized on diatomite earth. researchgate.net This method can be enhanced by using ultrasonic irradiation, a technique that often leads to shorter reaction times and milder conditions. researchgate.net

Another sustainable strategy is the use of deep eutectic solvents (DES) in reactions like the Wittig reaction, which can be a step in a multi-stage synthesis of complex benzamides. researchgate.net These solvents are often biodegradable and have low toxicity. The development of metal-free and base-free reaction conditions, for instance in the synthesis of N-alkenyl motifs, further contributes to the green profile of these synthetic pathways. acs.org These methods not only reduce the environmental impact but also simplify purification procedures. organic-chemistry.org

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful platform for the efficient production of libraries of related compounds, including benzamide derivatives. researchgate.netrsc.org This technique involves attaching a starting material to a solid support, typically a polymer resin, and then carrying out the synthesis in a stepwise manner. chemrxiv.org A key advantage is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. rsc.org

For the synthesis of benzamide structures, a protocol has been developed for creating oligo(p-benzamide)s on a solid support. figshare.com This involves the in-situ activation of aromatic carboxylic acids with thionyl chloride, which then acylate a resin-bound aromatic amine. figshare.com Similarly, unnatural amino amides and peptide amides can be synthesized on a Rink resin, providing a route to complex molecules with diverse side chains. researchgate.net These solid-phase methods are amenable to automation, making them highly suitable for combinatorial chemistry and the rapid generation of analogues for screening purposes. researchgate.netchemrxiv.org

Chemical Derivatization and Analog Design Strategies

The this compound structure serves as a scaffold that can be systematically modified to explore structure-activity relationships (SAR). These modifications include creating isomers, adding various functional groups, and replacing key moieties with bioisosteres.

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers is a fundamental strategy in medicinal chemistry to probe the chemical space around a lead compound. For this compound, this involves altering the substitution pattern on the aromatic rings or changing the core structure itself. For example, isomers such as 3-(2-Cyanophenyl)-N,N-dimethylbenzamide have been synthesized. moldb.combldpharm.com

Researchers have prepared extensive series of N-substituted benzamide derivatives to evaluate their biological potential. nih.govresearchgate.net These synthetic efforts often involve multi-step reaction sequences, including esterification, cyanation, cyclization, and aminolysis, to produce novel benzamides with diverse heterocyclic systems. mdpi.com For instance, benzamides have been synthesized with pyridine-linked 1,2,4-oxadiazole (B8745197) moieties. mdpi.com The synthesis of N-[1-(4-cyanophenyl)ethyl]-2,5-dimethoxybenzamide represents another structural variation, altering both the benzamide and the phenyl rings. nih.gov These diverse analogues are crucial for understanding which structural features are essential for a desired activity.

Introduction of Diverse Substituents on the Phenyl and Benzamide Rings

Modifying the phenyl and benzamide rings with a variety of substituents is a key tactic for fine-tuning a molecule's properties. The electronic nature of these substituents can significantly influence the compound's reactivity and biological interactions. Studies on substituted 2,6-dimethylbenzamides show that the methyl groups at the ortho positions twist the amide group out of the plane of the aromatic ring, which interrupts the π-electron conjugation. researchgate.net This structural feature can modulate the effect of other substituents on the ring.

Table 2: Examples of Synthesized Benzamide Analogues

| Compound Name | Key Structural Modification | Citation |

|---|---|---|

| 3-(2-Cyanophenyl)-N,N-dimethylbenzamide | Isomer with N,N-dimethyl substitution and different linkage position. | moldb.com |

| N-[1-(4-cyanophenyl)ethyl]-2,5-dimethoxybenzamide | Replacement of 2,5-dimethyl with 2,5-dimethoxy; modification of the N-substituent. | nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Introduction of a heterocyclic system. | mdpi.com |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.govrsc.org For this compound, key targets for bioisosteric replacement are the cyano group and the amide bond.

Cyano Group Bioisosteres: The cyano group can be replaced by various other functionalities. For instance, fluorine has been explored as a bioisostere for the cyano group in certain contexts, with studies showing that these substituents can result in comparable biological activities. researchgate.net Heterocyclic rings are also commonly used as bioisosteres, offering different electronic and hydrogen-bonding properties. nih.gov

Amide Bond Bioisosteres: The amide bond is a critical structural feature, but its replacement is often sought to improve metabolic stability or other properties. The N-cyano sulfilimine functional group has been investigated as a nonclassical bioisostere for the amide bond. rsc.orgrsc.org This group can mimic some of the electronic and hydrogen-bonding characteristics of the amide linkage. Other surrogates for the amide bond are also widely explored in medicinal chemistry to create analogues with improved drug-like properties. rsc.org The thoughtful application of bioisosteres allows chemists to subtly modulate a molecule's interaction with its biological target. nih.gov

Structure Activity Relationship Sar Investigations of N 2 Cyanophenyl 2,5 Dimethylbenzamide and Its Analogues

Systematic Modification of the N-(2-Cyanophenyl) Moiety

The N-(2-cyanophenyl) portion of the molecule plays a critical role in its interaction with biological targets. Modifications to this ring, including the position of the cyano group and the introduction of other substituents, can significantly impact the compound's activity.

The introduction of various substituents, such as halogens or alkyl groups, onto the cyanophenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its activity. In studies of N-phenylbenzamide derivatives, the nature and position of substituents on the N-phenyl ring have been shown to be critical. For example, in a series of N-phenylbenzamide derivatives evaluated as Enterovirus 71 inhibitors, a bromo-substituent on the phenyl ring at the para-position, combined with other modifications on the benzamide (B126) core, resulted in a promising lead compound. This underscores the principle that the electronic and steric profile of the N-phenyl ring, which would include the cyanophenyl ring in the compound of interest, is a key factor in determining biological activity.

Structural Determinants on the 2,5-Dimethylbenzamide (B1331849) Moiety

The 2,5-dimethylbenzamide portion of the molecule provides a scaffold that can be systematically modified to enhance biological activity. The position and nature of the methyl groups, as well as the structure of the benzamide core itself, are important factors.

The positioning of methyl groups on the benzamide ring can significantly affect the molecule's conformation and binding affinity. Research on 2,5,6-trisubstituted benzimidazoles, which share a substituted benzene (B151609) ring structure, has shown that the placement of substituents has a profound impact on antitubercular activity. In these studies, modifications at the 5- and 6-positions were explored while keeping a substituent at the 2-position fixed, indicating that the relative positions of substituents are key to optimizing potency. Furthermore, in a study on benzamide inhibitors of SARS-CoV PLpro, a methyl group at the 2-position of the benzamide ring was a common feature in active compounds. The presence of this methyl group, along with other substituents, was found to be important for binding affinity.

The following table illustrates the impact of substituents on the benzamide moiety in a series of SARS-CoV PLpro inhibitors:

| Compound | Substitution on Benzamide Ring | IC50 (µM) |

| 2a | 5-amino-2-methyl | 3.3 |

| 2b | 5-amino-2-methyl | 1.1 |

| 4d | (S)-enantiomer of 2a | Inactive |

This data is from a study on (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide and its analogues and is provided to illustrate the importance of substitution patterns. nih.gov

Alterations to the fundamental structure of the benzamide core, such as expanding or contracting the ring system, can lead to significant changes in biological activity. While specific examples of ring enlargement or contraction on N-(2-cyanophenyl)-2,5-dimethylbenzamide are not available, studies on related heterocyclic systems provide relevant insights. For instance, the replacement of a benzamide core with a benzimidazole (B57391) scaffold has been a successful strategy in developing potent antitubercular agents. nih.gov This suggests that the core scaffold is a critical element that can be optimized to improve a compound's therapeutic properties.

Impact of the Amide Linker on Molecular Interactions

The amide linker connecting the cyanophenyl and dimethylbenzamide moieties is a crucial component that influences the molecule's flexibility, conformation, and ability to form hydrogen bonds. The rigidity and orientation provided by the amide bond are often essential for proper binding to a biological target.

In various studies on benzamide derivatives, the amide linker has been shown to be a key interaction point. For example, in the design of amyloid-beta aggregation inhibitors, an amide bioisostere was used to replace an α,β-unsaturated linker, demonstrating the importance of the linker's properties in mediating biological activity. researchgate.net Furthermore, research on N-phenylbenzamide derivatives targeting kinetoplastid parasites revealed that replacing the amide bond with a more flexible ethylene (B1197577) chain altered the compound's properties, highlighting the linker's role in maintaining an optimal molecular conformation. nih.gov The planarity and hydrogen-bonding capabilities of the amide group are often critical for anchoring the molecule within a binding site.

Conformational Analysis of the Amide Bond

However, the presence of bulky substituents on both the benzoyl and the aniline (B41778) rings of this compound introduces significant steric hindrance. The 2,5-dimethyl substitution on the benzoyl ring and the 2-cyano group on the phenyl ring create a crowded environment around the amide bond. This steric clash can force the amide bond to twist out of planarity. Such a deviation from planarity would increase the energy of the molecule but might be necessary to alleviate severe steric repulsion between the aromatic rings. numberanalytics.com

The dihedral angle between the two phenyl rings is a crucial parameter in the conformational analysis of N-phenylbenzamides. numberanalytics.com In the case of this compound, the ortho-cyano group on one ring and the ortho-methyl group on the other are likely to cause a significant twist, leading to a non-planar conformation. This "ortho-effect" is a well-documented phenomenon in substituted biphenyl (B1667301) systems and N-aryl amides. researchgate.netwikipedia.org The resulting conformation will be a balance between the energy penalty of losing amide resonance and the energy gain from relieving steric strain.

Steric and Electronic Effects of the Amide Bridge

The amide bridge in this compound is subject to a combination of steric and electronic effects that modulate its properties and reactivity.

Steric Effects:

The primary steric influence arises from the substituents at the ortho positions of both aromatic rings. The methyl group at the 2-position of the benzoyl ring and the cyano group at the 2-position of the N-phenyl ring create significant steric hindrance. This steric clash has several consequences:

Restricted Rotation: The rotation around the C-N amide bond and the C-C bonds connecting the rings to the amide group will be hindered.

Non-planar Conformation: As mentioned, steric hindrance forces the phenyl rings to adopt a twisted, non-planar arrangement relative to each other. numberanalytics.comresearchgate.net This can impact how the molecule fits into a binding pocket of a receptor or enzyme.

Shielding of the Amide Bond: The bulky ortho groups can shield the amide bond from chemical or enzymatic attack.

The following table summarizes the key steric interactions within the molecule:

| Interacting Groups | Nature of Interaction | Consequence |

| 2-Methyl group and Amide N-H | Steric Repulsion | Influences the orientation of the benzoyl ring. |

| 2-Cyano group and Amide C=O | Steric Repulsion | Influences the orientation of the N-phenyl ring. |

| 2-Methyl group and 2-Cyano group | Through-space Repulsion | Contributes significantly to the dihedral angle between the rings. |

Electronic Effects:

The electronic properties of the substituents also play a crucial role in the molecule's reactivity.

2,5-Dimethylbenzoyl Group: The two methyl groups are electron-donating through an inductive effect. This increases the electron density on the benzoyl ring and can influence the basicity of the carbonyl oxygen.

2-Cyanophenyl Group: The cyano group (–C≡N) is a strong electron-withdrawing group due to both the inductive effect and the resonance effect. modgraph.co.uk It reduces the electron density of the N-phenyl ring and can decrease the basicity of the amide nitrogen. researchgate.net The presence of the cyano group makes the amide proton more acidic. The carbon atom of the nitrile group is electrophilic. libretexts.org

The interplay of these electronic effects is summarized in the table below:

| Substituent | Ring | Electronic Effect | Impact on Amide Bridge |

| 2,5-Dimethyl | Benzoyl | Electron-donating (inductive) | Increases electron density on the carbonyl group. |

| 2-Cyano | N-phenyl | Electron-withdrawing (inductive and resonance) | Decreases electron density on the amide nitrogen, increasing the acidity of the N-H proton. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, a QSAR model could be developed to predict their activity for a specific biological target.

A typical QSAR study would involve the following steps:

Data Set: A series of analogues of this compound would be synthesized with variations at different positions of the molecule. The biological activity of these compounds would be determined experimentally.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can be classified as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP).

Topological Descriptors: Which describe the connectivity of the atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). unair.ac.idjppres.com

Model Validation: The predictive power of the QSAR model would be assessed using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and by predicting the activity of a set of compounds not used in the model generation (test set). nih.gov

For this compound derivatives, a hypothetical QSAR model might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Es) + β₃(σ) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

logP represents the hydrophobicity.

Es represents steric effects.

σ represents the electronic effects of substituents (Hammett constant).

β are the regression coefficients.

A study on aminophenyl benzamide derivatives as histone deacetylase inhibitors found that hydrophobic character and hydrogen bond donating groups were crucial for activity, while electron-withdrawing groups had a negative influence. nih.gov A similar approach could be applied to derivatives of this compound to elucidate the key structural features for a given biological activity.

The following table illustrates hypothetical descriptors that would be relevant for a QSAR study of this compound analogues:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | clogP | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | Hammett constant (σ) | Modulates electronic interactions with the target. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and its polarizability. |

| 3D | CoMFA/CoMSIA fields | Provides a 3D map of favorable and unfavorable steric and electrostatic interactions. nih.gov |

The development of a robust QSAR model for this class of compounds would be invaluable for the rational design of new analogues with optimized properties.

Molecular Mechanism of Action and Target Engagement Studies

Cellular Pathway Modulation

Subcellular Localization and Interaction Partners

There is currently no available research that has investigated the subcellular localization of N-(2-cyanophenyl)-2,5-dimethylbenzamide. Determining where a compound localizes within a cell is crucial to understanding its mechanism of action. Similarly, studies to identify its specific protein interaction partners have not been published. Such studies, often employing techniques like affinity chromatography or co-immunoprecipitation, are essential for elucidating the pathways through which a compound exerts its effects.

Allosteric Modulation and Orthosteric Binding Mechanisms

The concepts of allosteric modulation and orthosteric binding are fundamental in pharmacology. Orthosteric ligands bind to the same site as the natural ligand of a receptor, often leading to competitive inhibition or activation. nih.gov In contrast, allosteric modulators bind to a different site, inducing a conformational change in the receptor that can alter the binding or efficacy of the orthosteric ligand. nih.govresearchgate.net

While aryl benzamide (B126) derivatives have been explored as allosteric modulators mdpi.com, specific studies characterizing this compound's binding as either allosteric or orthosteric are absent. Research would be required to determine if it binds to a primary active site or a secondary, modulatory site on any potential target protein. The distinction is critical, as allosteric modulators can offer greater selectivity and a more nuanced control of biological responses compared to orthosteric ligands. nih.govnih.gov

Computational Chemistry and Molecular Modeling of N 2 Cyanophenyl 2,5 Dimethylbenzamide

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of N-(2-cyanophenyl)-2,5-dimethylbenzamide is primarily dictated by the rotational barriers around the amide bond (C-N) and the single bonds connecting the phenyl rings to the amide group. The planarity of the amide bond is a key feature, and the relative orientation of the carbonyl group and the N-H bond gives rise to cis and trans conformers. For substituted benzamides, the trans conformer is generally more stable. nih.gov

The key dihedral angles that define the conformation of N-arylbenzamides are:

ω (C-C(=O)-N-C): This angle defines the geometry of the amide bond itself. While typically close to 180° (trans) or 0° (cis), deviations can occur.

τ1 (C-C-C=O): The torsion angle between the 2,5-dimethylphenyl ring and the carbonyl group.

τ2 (C-N-C-C): The torsion angle between the 2-cyanophenyl ring and the amide nitrogen.

Computational studies, often employing Density Functional Theory (DFT), are used to map the potential energy surface by systematically rotating these dihedral angles. For related benzanilides, it has been shown that the electronic nature of substituents on the aniline (B41778) ring can influence the conformational preference. acs.org The presence of the electron-withdrawing cyano group on the N-phenyl ring and the electron-donating methyl groups on the benzoyl ring of this compound likely create a complex interplay of steric and electronic effects that govern its energy landscape.

In a study on substituted benzamides, the energy difference between cis and trans conformers (Ecis-Etrans) was determined, highlighting the influence of substituents and solvent on conformational stability. nih.gov For instance, in 2-fluorobenzamide, the trans conformer was found to be more stable by over 2.3 kcal/mol in CDCl3. nih.gov While specific energy values for this compound are not available, a similar preference for the trans amide conformation is expected.

Table 1: Predicted Key Conformational Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/State | Rationale based on Analogous Compounds |

| Amide Conformation (ω) | Predominantly trans | Generally more stable for substituted benzamides. nih.gov |

| 2,5-dimethylphenyl Ring Orientation (τ1) | Non-planar with respect to the amide | Steric hindrance from the ortho-methyl group would likely force a twisted conformation. |

| 2-cyanophenyl Ring Orientation (τ2) | Non-planar with respect to the amide | The ortho-cyano group likely induces a non-planar arrangement to minimize steric clashes. |

| Relative Energy of Conformers | Multiple low-energy conformers exist | The rotational freedom around the C-N and C-C single bonds allows for various stable and meta-stable states. nih.gov |

The energy landscape is likely characterized by several local minima corresponding to different rotational isomers (rotamers). The global minimum energy conformation will be the one that best balances the stabilizing electronic interactions (such as conjugation) and the destabilizing steric repulsions between the bulky substituents.

In Silico Prediction of Molecular Interactions and Selectivity

In silico molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. mdpi.com This methodology is instrumental in drug discovery and can provide insights into the potential bioactivity of compounds like this compound.

Studies on structurally related N-phenylbenzamides and benzanilides have demonstrated their potential to interact with a variety of biological targets, including protein kinases and microbial enzymes. nih.govscirp.org For example, N-phenylbenzamides have been docked against the Aminoglycoside-2"-phosphotransferase-IIa enzyme, which is associated with bacterial antibiotic resistance, and the aspartic proteinases enzyme from Candida albicans, a key factor in fungal infections. nih.gov

The predicted interactions are typically a combination of:

Hydrogen Bonds: The amide group (N-H as a donor and C=O as an acceptor) and the cyano group (as a hydrogen bond acceptor) are prime sites for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The two phenyl rings and the dimethyl groups provide significant hydrophobic surfaces that can engage with nonpolar pockets within a target protein.

π-π Stacking: The aromatic rings can participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In one study, novel N-phenylbenzamide derivatives were evaluated as potential protein kinase inhibitors. scirp.org Molecular dynamics simulations were used to assess the stability of the ligand-protein complexes, and binding energies were calculated. scirp.org Similarly, benzanilide (B160483) derivatives have been investigated as inhibitors of isocitrate lyase, a key enzyme in Mycobacterium tuberculosis. longdom.org

Table 2: Potential Molecular Interactions of this compound based on Docking Studies of Analogous Compounds

| Type of Interaction | Potential Interacting Groups on the Ligand | Potential Interacting Amino Acid Residues in a Target Protein | Reference Studies on Analogues |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Cyano group (acceptor) | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine | mdpi.comnih.gov |

| Hydrophobic Interactions | 2,5-dimethylphenyl ring, 2-cyanophenyl ring, Methyl groups | Leucine, Isoleucine, Valine, Alanine, Phenylalanine | nih.gov |

| π-π Stacking | 2,5-dimethylphenyl ring, 2-cyanophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | nih.gov |

The selectivity of this compound for a particular biological target would be determined by the specific complementarity of its size, shape, and chemical features with the target's binding site. The unique substitution pattern of this compound—the ortho-cyano group and the 2,5-dimethyl groups—would play a crucial role in defining this selectivity by influencing its preferred conformation and presenting a distinct three-dimensional pharmacophore. For instance, the benzanilide fragment has been explored as a hydrophobic component to target narrow hydrophobic channels in enzymes like fungal CYP51. nih.gov

Preclinical in Vitro Biological Characterization

In Vitro Assays for Biological Activity

In vitro assays are fundamental in determining the biological effects of a test compound at the cellular and molecular level. These assays can reveal a compound's potential therapeutic utility and its mode of action.

Cell-Based Assays for Specific Biological Responses

Cell-based assays are instrumental in observing the effects of a compound on cellular functions in a controlled environment. These assays can measure a wide range of biological responses, including the modulation of specific targets and the activation or inhibition of cellular pathways. For N-(2-cyanophenyl)-2,5-dimethylbenzamide, cell-based assays would be employed to understand its influence on cellular signaling cascades.

Given its interaction with various receptors, pertinent cell-based assays would involve cell lines endogenously or recombinantly expressing these targets. For instance, cells expressing serotonin or adrenergic receptors could be utilized to measure downstream signaling events upon exposure to the compound. Techniques such as reporter gene assays, where the activation of a specific pathway leads to the expression of a measurable reporter protein, or assays measuring second messenger levels (e.g., cyclic AMP or intracellular calcium) would be highly relevant.

As of the current literature review, specific data from cell-based assays detailing the modulation of cellular pathways or specific biological responses for this compound are not publicly available. The following table illustrates the type of data that would be generated from such assays.

| Assay Type | Cell Line | Target Pathway | Measured Response | Result (Illustrative) |

| cAMP Assay | HEK293 expressing 5-HT2A | Gq-coupled signaling | Inhibition of forskolin-stimulated cAMP production | IC50 value |

| Calcium Flux Assay | CHO expressing α1a-adrenergic receptor | Gq-coupled signaling | Increase in intracellular Ca2+ | EC50 value |

| Reporter Gene Assay | HeLa expressing a serum response element | MAPK/ERK pathway | Luciferase activity | Fold induction/inhibition |

Enzyme Functional Assays

Enzyme functional assays are designed to determine the direct effect of a compound on the activity of a specific enzyme. These assays are crucial for identifying enzyme inhibitors or activators, which can be a primary mechanism of drug action.

Should this compound be hypothesized to target a specific enzyme, its activity would be evaluated in a purified enzyme system. The assay would typically involve incubating the enzyme with its substrate and varying concentrations of the compound. The rate of product formation or substrate depletion is then measured to determine the compound's inhibitory or activating potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Currently, there is no publicly available information from enzyme functional assays for this compound. An illustrative data table for such an assay is provided below.

| Target Enzyme | Substrate | Assay Principle | Parameter Measured | Result (Illustrative) |

| Monoamine Oxidase A | Kynuramine | Fluorometric detection of 4-hydroxyquinoline | Inhibition of fluorescence | IC50 value |

| Cyclooxygenase-2 | Arachidonic Acid | Colorimetric detection of prostaglandin | Inhibition of color development | IC50 value |

Receptor Agonist/Antagonist Profiling

Receptor profiling is a key step to characterize the selectivity and potential off-target effects of a compound. This is typically achieved through binding assays, which measure the affinity of the compound for a panel of receptors, and functional assays, which determine whether the compound acts as an agonist (activator) or antagonist (blocker) at these receptors.

This compound has been evaluated for its activity at a range of receptors. In functional assays, it has been shown to act as an antagonist at several G-protein coupled receptors. Specifically, it displayed antagonist activity against the 5-HT2A, 5-HT2C, α1a-adrenergic, H1, and M1 receptors. researchgate.net Such profiling is critical for understanding the compound's pharmacological profile and predicting its potential therapeutic effects and side effects. The antagonist activity is typically quantified by the percentage of inhibition of the reference agonist's activity. researchgate.net

Table 1: Receptor Antagonist Profile of this compound

| Receptor | Functional Assay Type | Reference Agonist | Measured Activity | Result |

|---|---|---|---|---|

| 5-HT2A | Aequorin Assay | Serotonin | Antagonist | Active |

| 5-HT2C | Aequorin Assay | Serotonin | Antagonist | Active |

| α1a-adrenergic | Aequorin Assay | Noradrenaline | Antagonist | Active |

| H1 (Histamine) | Aequorin Assay | Histamine | Antagonist | Active |

| M1 (Muscarinic) | Aequorin Assay | Carbachol | Antagonist | Active |

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability in vivo. In vitro models using liver-derived systems are standard for early assessment of metabolic clearance.

Hepatic Microsomal Stability Studies

Hepatic microsomes are vesicles of the endoplasmic reticulum from liver cells and are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. Microsomal stability assays are a common high-throughput screen to estimate the intrinsic clearance of a compound.

In a typical assay, the test compound is incubated with liver microsomes (from human or other species) and a cofactor such as NADPH to initiate the metabolic reactions. The concentration of the parent compound is monitored over time by LC-MS/MS. From the rate of disappearance of the compound, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Specific data on the hepatic microsomal stability of this compound is not currently available in the public domain. The table below illustrates the typical data generated from such a study.

| Species | Microsomal Protein Conc. (mg/mL) | Incubation Time (min) | Half-life (t1/2, min) (Illustrative) | Intrinsic Clearance (CLint, µL/min/mg protein) (Illustrative) |

| Human | 0.5 | 0, 5, 15, 30, 60 | 45 | 15.4 |

| Rat | 0.5 | 0, 5, 15, 30, 60 | 25 | 27.7 |

| Mouse | 0.5 | 0, 5, 15, 30, 60 | 15 | 46.2 |

Hepatocyte Incubation Assays

Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters, offering a more comprehensive in vitro model of hepatic metabolism and clearance compared to microsomes.

In hepatocyte incubation assays, cryopreserved or fresh hepatocytes are incubated with the test compound, and the depletion of the parent compound is measured over time. These assays provide a more complete picture of metabolic stability and can be used to predict hepatic clearance in vivo. The data generated are similar to microsomal assays, providing half-life and intrinsic clearance values.

As with microsomal stability, specific experimental data for this compound in hepatocyte incubation assays are not publicly available. An illustrative data table is presented below.

| Species | Hepatocyte Density (cells/mL) | Incubation Time (hr) | Half-life (t1/2, min) (Illustrative) | Intrinsic Clearance (CLint, µL/min/10^6 cells) (Illustrative) |

| Human | 1 x 10^6 | 0, 0.5, 1, 2, 4 | 120 | 5.8 |

| Rat | 1 x 10^6 | 0, 0.5, 1, 2, 4 | 90 | 7.7 |

| Dog | 1 x 10^6 | 0, 0.5, 1, 2, 4 | 150 | 4.6 |

Identification of In Vitro Metabolites (Excluding Clinical Human Data)

Currently, there is no publicly available scientific literature detailing the in vitro metabolism of this compound. Studies identifying the metabolic pathways, including the specific enzymes involved (e.g., cytochrome P450 isoforms) and the resultant metabolites in preclinical species, have not been published in accessible databases or peer-reviewed journals. Therefore, information regarding its metabolic stability and the chemical structures of its metabolites remains uncharacterized in the public domain.

In Vitro Binding to Plasma Proteins and Cellular Components

Detailed research findings on the in vitro binding of this compound to plasma proteins and other cellular components are not available in the public scientific literature. Consequently, key parameters such as the fraction of the compound that binds to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) and its potential for non-specific binding to cellular components in in vitro test systems have not been documented.

Interactive Data Table: In Vitro Plasma Protein Binding of this compound

| Species | Matrix | Method | Fraction Unbound (fu) | Protein Binding (%) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Evaluation of Selectivity and Specificity against Related Targets

There is a lack of publicly accessible data from studies evaluating the selectivity and specificity of this compound against related biological targets. Scientific literature does not currently contain information on its binding affinity or functional activity at off-target receptors, enzymes, or ion channels that would be relevant to its potential mechanism of action.

Interactive Data Table: Selectivity Profile of this compound

| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for unambiguously determining the chemical structure of N-(2-cyanophenyl)-2,5-dimethylbenzamide and for probing the intricate details of its electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental for initial structural confirmation, advanced NMR experiments would be employed for more detailed studies. For instance, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning all proton and carbon signals, especially for the overlapping aromatic regions. To investigate the conformational dynamics and potential intramolecular interactions, such as between the amide proton and the cyano group, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be utilized. These methods can provide through-space correlations between protons, offering insights into the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS): For mechanistic studies of reactions involving this compound, HRMS is a powerful tool. It provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of elemental compositions of the parent molecule and any intermediates or products. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap would be used. In hypothetical mechanistic studies, HRMS could be used to identify transient intermediates in a synthesis or degradation pathway, providing crucial evidence for a proposed reaction mechanism.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are vital for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For analytical research purposes, HPLC coupled with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity. An HPLC method would be developed using a suitable stationary phase (e.g., C18) and a mobile phase optimized to achieve good separation of the target compound from starting materials, by-products, and degradants. The separated components would then be introduced into a tandem mass spectrometer. In MS/MS, the precursor ion corresponding to this compound would be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a highly specific fingerprint for the molecule, enabling its unambiguous identification and quantification even in complex matrices. This technique is particularly valuable for monitoring reaction kinetics and identifying low-level impurities.

Crystallographic Studies for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms in this compound in the solid state can only be determined through X-ray crystallography.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the molecule's conformation in the crystalline state and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Microscopic and Imaging Techniques for Cellular Research

Should the research on this compound extend to a biological context, advanced microscopic techniques would be employed to study its behavior at a cellular level.

Future Research Directions and Translational Perspectives for N 2 Cyanophenyl 2,5 Dimethylbenzamide

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to improve upon the pharmacological profile of the parent molecule. For N-(2-cyanophenyl)-2,5-dimethylbenzamide, a systematic structure-activity relationship (SAR) study would be the logical first step. This involves the synthesis of a library of related compounds with targeted modifications to the core structure. For instance, altering the substitution pattern on the dimethylbenzamide ring or modifying the cyano group on the phenyl ring could yield valuable insights.

| Modification Strategy | Rationale | Potential Outcome |

| Varying alkyl substituents on the benzamide (B126) ring | To probe the steric and electronic requirements of the binding pocket. | Increased potency and/or selectivity. |

| Positional isomerization of the cyano group | To understand the importance of the ortho-cyano configuration for activity. | Modulation of target engagement. |

| Replacement of the cyano group with other electron-withdrawing groups | To evaluate the role of the nitrile in target interaction and its metabolic stability. | Improved pharmacokinetic properties. |

These new chemical entities would then undergo rigorous screening to assess their potency against specific biological targets and their selectivity over other related targets. The goal is to identify analogues that not only exhibit stronger desired effects but also have fewer off-target interactions, which is a critical factor in developing safer therapeutic agents.

Elucidation of Broader Biological System Interactions

Understanding how this compound and its most promising analogues interact with complex biological systems is crucial. Initial in vitro studies should be expanded to cell-based assays representing a variety of cell types and disease models. This will help to create a broader picture of the compound's cellular effects, including its impact on cell signaling pathways, proliferation, and viability.

Further investigations in preclinical models are necessary to understand the compound's behavior in a whole organism. These studies would provide critical information on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its preliminary efficacy and safety.

Integration of Multi-Omics Data in Mechanism-of-Action Studies

To gain a deeper, unbiased understanding of the mechanism of action of this compound, the integration of various "omics" technologies is indispensable. nih.govnih.gov Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by the compound in a biological system.

For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can shed light on the metabolic pathways affected by the compound. By integrating these datasets, researchers can construct detailed molecular networks that illuminate the compound's primary targets and downstream effects, potentially uncovering novel mechanisms and therapeutic applications.

Applications in Chemical Biology Tool Development

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable tool in chemical biology. If a specific and potent interaction with a biological target is identified, the compound can be modified to create chemical probes. These probes, for instance by attaching a fluorescent tag or a biotin (B1667282) handle, can be used to visualize the target protein within cells, pull it out of complex mixtures to identify interacting partners, or to study its function in its native environment.

Such chemical tools are instrumental in basic biological research, enabling the detailed study of protein function and validating new drug targets. The development of a selective probe from the this compound scaffold would be a significant contribution to the broader scientific community.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-cyanophenyl)-2,5-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a 2-cyanophenylamine derivative with a 2,5-dimethylbenzoyl chloride under reflux conditions. Key steps include:

- Coupling Reaction : Use of a base (e.g., triethylamine) to activate the amine group for nucleophilic acyl substitution .

- Optimization : Adjusting temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance yield. Monitoring via TLC or HPLC ensures reaction completion .

- Purification : Employ column chromatography (normal or reverse-phase) with gradients of methanol/dichloromethane or acetonitrile/water to isolate high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the cyanophenyl and dimethylbenzamide groups by identifying aromatic protons (δ 7.2–8.0 ppm) and methyl resonances (δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z = 280.12 for [M+H]+) .

- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings, critical for structure-activity studies .

Q. How can preliminary biological activity of this compound be assessed in vitro?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2 or HeLa) to measure IC50 values .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ranging from 10–100 µg/mL .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., CDKs) to evaluate inhibition kinetics .

Advanced Research Questions

Q. What strategies elucidate the mechanism of action of this compound against molecular targets?

- Methodological Answer :

- Molecular Docking : Simulate binding interactions with target proteins (e.g., CDKs) using software like AutoDock Vina to predict binding affinity and active site residues .

- siRNA Knockdown : Silence putative target genes in cell lines to observe rescue effects on compound efficacy .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking predictions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, serum concentration) to minimize variability .

- Purity Verification : Use HPLC (e.g., C18 column, 30% acetonitrile/water mobile phase) to confirm compound integrity before testing .

- Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to differentiate biological noise from true activity trends .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR Modeling : Train models on logP, polar surface area, and hydrogen-bond donors to predict absorption and bioavailability .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .

- Experimental Validation : Compare predictions with in vivo pharmacokinetic studies (e.g., plasma half-life via HPLC-MS in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.